![molecular formula C16H13FN4O3S2 B2369517 3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 893141-82-7](/img/structure/B2369517.png)
3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H13FN4O3S2 and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
Research on the synthesis and applications of fluorinated heterocyclic compounds, including those structurally related to 3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide, has shown significant potential in various scientific fields. These compounds often serve as key intermediates or end products in the development of new materials and pharmaceuticals due to their unique chemical properties.
A study by Çakal et al. (2021) focused on the synthesis of monomers bearing fluorinated thiadiazole and their polymerization for applications in electrochromic devices. The research highlighted the impact of fluorination on the electrochemical and optical properties of the resulting polymers, which possess low bandgap values and exhibit promising electrochromic properties [Deniz Çakal, A. Akdag, A. Cihaner, A. Önal, 2021].
Shlenev et al. (2017) explored the synthesis of thiadiazoloquinazolinone derivatives using halobenzoyl chlorides, demonstrating the versatility of thiadiazole frameworks in constructing complex molecules with potential biological activity [R. Shlenev, A. Tarasov, S. I. Filimonov, P. A. Agat’ev, A. S. Danilova, K. Y. Suponitskii, 2017].
In another study, the synthesis and structural analysis of novel thiadiazolobenzamide compounds and their metal complexes were investigated. This research provides insights into the potential of such compounds in material science and catalysis [F. Adhami, Nasim Nabilzadeh, F. Emmerling, M. Ghiasi, M. Heravi, 2012].
Biological and Medicinal Applications
The unique structural features of fluorinated thiadiazoles have also attracted attention in the field of medicinal chemistry, where such compounds are studied for their biological activities, including as enzyme inhibitors and antimicrobial agents.
Ilies et al. (2003) conducted a detailed study on the inhibition of carbonic anhydrase IX by halogenated sulfonamides, revealing the potential of fluorinated thiadiazoles as selective inhibitors with implications in cancer therapy [M. Ilies, D. Vullo, J. Pastorek, A. Scozzafava, M. Ilieș, M. Cǎproiu, S. Pastoreková, C. Supuran, 2003].
Patel et al. (2015) explored the synthesis and biological activity of triazolothiadiazole derivatives, demonstrating their antibacterial and antifungal properties. Such research underscores the therapeutic potential of fluorinated thiadiazole compounds in addressing microbial infections [G. K. Patel, H. S. Patel, P. Shah, 2015].
properties
IUPAC Name |
3-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S2/c17-11-4-1-3-10(7-11)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-12-5-2-6-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAXQOCWHMGMQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)

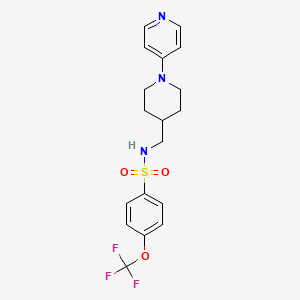
![4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2369441.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2369443.png)
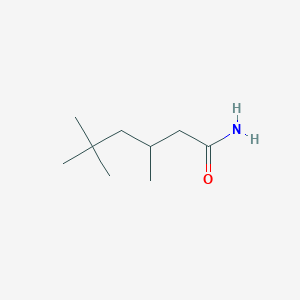
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2369445.png)
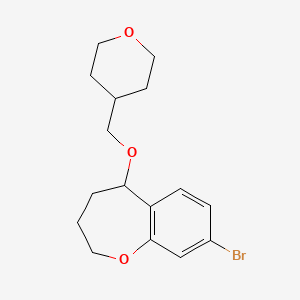
![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)
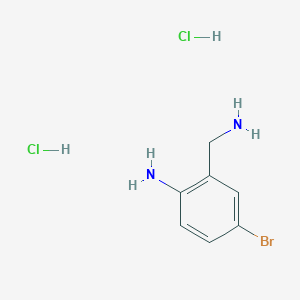
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-cyclopentylacetamide](/img/structure/B2369451.png)
![N-(2-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2369454.png)
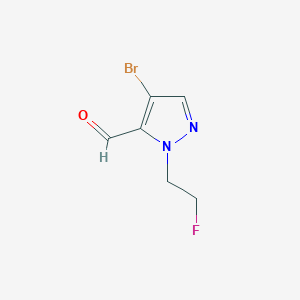
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide](/img/structure/B2369457.png)